molecular formula C10H15N3O B5785707 2-amino-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

2-amino-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No. B5785707
M. Wt: 193.25 g/mol
InChI Key: OTWCOKCDTNINPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a chemical compound that has attracted a lot of attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The exact mechanism of action of 2-amino-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells, viruses, and bacteria.
Biochemical and Physiological Effects:
2-amino-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has been shown to have a number of biochemical and physiological effects. Studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. In addition, the compound has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-amino-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile for lab experiments is its ability to inhibit the activity of certain enzymes and proteins. This makes it a useful tool for studying the mechanisms of cancer cell growth, viral replication, and bacterial growth. However, one of the limitations of the compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for research on 2-amino-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile. One area of research is in the development of new drugs based on the compound. Another area of research is in the study of the compound's potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. In addition, more research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion:
In conclusion, 2-amino-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a promising compound with potential applications in various fields. The compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Future research on the compound may lead to the development of new drugs and treatments for a variety of diseases.

Synthesis Methods

The synthesis of 2-amino-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can be achieved using different methods. One of the most common methods involves the reaction of 2-methyl-5-nitropyridine with 2-methoxyethylamine in the presence of sodium hydride. The resulting product is then treated with methyl iodide and sodium cyanide to obtain 2-amino-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile.

Scientific Research Applications

2-amino-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has been studied extensively for its potential applications in various fields. One of the main areas of research is in the development of new drugs. The compound has been shown to have anticancer, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

2-amino-1-(2-methoxyethyl)-4,5-dimethylpyrrole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-7-8(2)13(4-5-14-3)10(12)9(7)6-11/h4-5,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWCOKCDTNINPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C#N)N)CCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

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